4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide
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Overview
Description
4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide typically involves the reaction of 3,5-dimethylpyrazole with an appropriate amine under controlled conditions. One common method includes the use of aminoguanidine hydrochloride and chalcones under ultrasonic irradiation . The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-methylpyrazole
- 4-Amino-1-methyl-3,5-dimethylpyrazole
- 5-Amino-1,3-dimethylpyrazole
Uniqueness
4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
Biological Activity
4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H10N4O, with a molecular weight of 158.17 g/mol. The compound features a pyrazole ring substituted with amino and carboxamide groups, contributing to its reactivity and biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Exhibits potential as an anticancer agent through mechanisms that may include apoptosis induction and inhibition of tumor cell proliferation.
- Anti-inflammatory Effects : Demonstrated efficacy in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes.
- Antimicrobial Properties : Displays activity against various bacterial strains.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with amine and carboxylic acid derivatives under controlled conditions. Microwave-assisted synthesis has also been reported to enhance yields and reduce reaction times .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation. For instance, it has shown potential as a COX inhibitor.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Anticancer Activity
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells at concentrations as low as 10 µM .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 10 | Apoptosis induction |
HepG2 | 15 | Cell cycle arrest |
A549 (Lung cancer) | 12 | Microtubule destabilization |
Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit COX enzymes. The results were promising, showing an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .
Compound | IC50 (µg/mL) | Comparison with Diclofenac |
---|---|---|
4-Amino-3,5-dimethyl-PZ | 54.65 | Comparable |
Diclofenac | 54.65 | Reference |
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-amino-3,5-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-3-5(7)4(2)10(9-3)6(8)11/h7H2,1-2H3,(H2,8,11) |
InChI Key |
NXXUDQSVKCTFJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)N)C)N |
Origin of Product |
United States |
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